molecular formula C17H21NO6 B7783582 Propanedioic acid, 2-[[[4-(ethoxycarbonyl)phenyl]amino]methylene]-, 1,3-diethyl ester CAS No. 104007-10-5

Propanedioic acid, 2-[[[4-(ethoxycarbonyl)phenyl]amino]methylene]-, 1,3-diethyl ester

Cat. No.: B7783582
CAS No.: 104007-10-5
M. Wt: 335.4 g/mol
InChI Key: IFSDKFQVVWCOJT-UHFFFAOYSA-N
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Description

Propanedioic acid, 2-[[[4-(ethoxycarbonyl)phenyl]amino]methylene]-, 1,3-diethyl ester is an organic compound with the molecular formula C16H19NO6. It is a derivative of malonic acid and is characterized by the presence of an ethoxycarbonyl group attached to a phenylamino moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedioic acid, 2-[[[4-(ethoxycarbonyl)phenyl]amino]methylene]-, 1,3-diethyl ester typically involves a multi-step process. One common method includes the reaction of diethyl malonate with 4-(ethoxycarbonyl)aniline in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-[[[4-(ethoxycarbonyl)phenyl]amino]methylene]-, 1,3-diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted malonates.

Scientific Research Applications

Propanedioic acid, 2-[[[4-(ethoxycarbonyl)phenyl]amino]methylene]-, 1,3-diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propanedioic acid, 2-[[[4-(ethoxycarbonyl)phenyl]amino]methylene]-, 1,3-diethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. The pathways involved may include inhibition of metabolic enzymes or disruption of cell wall synthesis in microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-((phenylamino)methylene)malonate
  • Diethyl 2-((4-(methoxycarbonyl)phenylamino)methylene)malonate

Uniqueness

Propanedioic acid, 2-[[[4-(ethoxycarbonyl)phenyl]amino]methylene]-, 1,3-diethyl ester is unique due to the presence of the ethoxycarbonyl group, which imparts distinct reactivity and properties compared to its analogs. This structural variation can influence its biological activity and chemical behavior, making it a valuable compound for specific applications .

Properties

IUPAC Name

diethyl 2-[(4-ethoxycarbonylanilino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO6/c1-4-22-15(19)12-7-9-13(10-8-12)18-11-14(16(20)23-5-2)17(21)24-6-3/h7-11,18H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSDKFQVVWCOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901151370
Record name 1,3-Diethyl 2-[[[4-(ethoxycarbonyl)phenyl]amino]methylene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104007-10-5
Record name 1,3-Diethyl 2-[[[4-(ethoxycarbonyl)phenyl]amino]methylene]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104007-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-[[[4-(ethoxycarbonyl)phenyl]amino]methylene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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